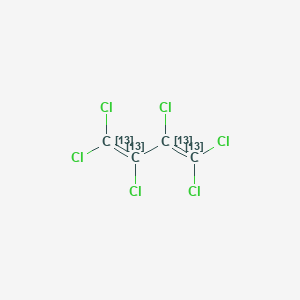

Hexachloro-1,3-butadiene (13C4)

Description

Properties

IUPAC Name |

1,1,2,3,4,4-hexachloro(1,2,3,4-13C4)buta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10/i1+1,2+1,3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNKSTSCBHKHTB-JCDJMFQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[13C](Cl)Cl)([13C](=[13C](Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264107 | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-70-3 | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Carbon 13 Labeled Hexachloro 1,3 Butadiene 13c4

Precursor Synthesis and Isotopic Enrichment Strategies

The cornerstone of synthesizing ¹³C₄-Hexachloro-1,3-butadiene is the preparation of a fully carbon-13 labeled four-carbon precursor, namely ¹³C₄-butadiene. The synthesis of this labeled butadiene is not a trivial matter and typically involves a multi-step sequence starting from simple, commercially available ¹³C-labeled building blocks.

A plausible and efficient synthetic route commences with a ¹³C₂-building block, such as ¹³C₂-acetylene. The dimerization of acetylene (B1199291) can yield C4 products, including 1,3-butadiene (B125203). osti.govmdpi.com Catalytic systems, for instance, those based on copper, have been shown to facilitate this transformation. osti.gov By utilizing ¹³C₂-acetylene, which can be generated from ¹³C elemental carbon via calcium carbide (Ca¹³C₂), a fully labeled ¹³C₄-butadiene can be conceptually synthesized. rsc.org

Alternatively, a more convergent approach involves the use of a commercially available, fully labeled C4 precursor. One such precursor is 1,4-butanediol-¹³C₄, which is available with high isotopic purity (99 atom % ¹³C). sigmaaldrich.com The conversion of 1,4-butanediol (B3395766) to 1,3-butadiene is a well-established industrial process, typically involving dehydration over a suitable catalyst at elevated temperatures. mdpi.comwikipedia.org

Table 1: Potential Precursors for ¹³C₄-Butadiene Synthesis

| Precursor | Synthetic Approach | Key Considerations |

| ¹³C₂-Acetylene | Catalytic Dimerization | Requires optimization of catalyst and reaction conditions to favor 1,3-butadiene formation over other C4 products or polymers. |

| 1,4-Butanediol-¹³C₄ | Catalytic Dehydration | A more direct route with a commercially available labeled precursor. The choice of catalyst and reaction conditions is crucial to maximize yield and minimize side reactions. |

Chlorination Techniques for ¹³C₄-Butadiene Derivatives

The direct chlorination of butadiene is a primary industrial method for producing chlorinated butenes, which are precursors to hexachlorobutadiene. atamanchemicals.comwikipedia.org This process can be adapted for the synthesis of ¹³C₄-HCBD from the labeled ¹³C₄-butadiene precursor. The chlorination of butadiene is a highly exothermic reaction and is typically carried out in the vapor phase to control the reaction temperature and prevent unwanted side reactions and polymerization. wikipedia.org

The reaction proceeds through a series of addition and substitution reactions. The initial step is the addition of chlorine across the double bonds of butadiene to form dichlorobutenes. Further chlorination at higher temperatures leads to the formation of tetrachlorobutanes, which can then be dehydrochlorinated to yield hexachlorobutadiene. A one-step, high-temperature chlorinolysis of butane (B89635) or butadiene can also directly produce hexachlorobutadiene. wikipedia.org

Table 2: General Conditions for Butadiene Chlorination

| Parameter | Typical Range | Rationale |

| Temperature | 200-500 °C | Higher temperatures favor the formation of more highly chlorinated products. |

| Reactant Ratio (Butadiene:Chlorine) | Excess Butadiene | Helps to control the exothermicity of the reaction and can influence product distribution. |

| Catalyst | Typically non-catalytic (thermal) or FeCl₃ for specific applications | The reaction is often driven by temperature, but catalysts can be used to modify selectivity. |

| Pressure | Atmospheric or slightly elevated | Influences reaction rates and product distribution. |

For the synthesis of ¹³C₄-HCBD, a carefully controlled, multi-stage chlorination of ¹³C₄-butadiene would be the most logical approach to maximize the yield of the desired fully chlorinated product.

Purification and Characterization of Isotopic Purity

Following the chlorination reaction, the crude product will be a mixture of various chlorinated hydrocarbons. The purification of ¹³C₄-Hexachloro-1,3-butadiene from this mixture is a critical step to obtain a high-purity analytical standard. A combination of techniques is typically employed.

Initially, fractional distillation can be used to separate the components based on their boiling points. Given that hexachlorobutadiene has a relatively high boiling point (210-220 °C), it can be separated from more volatile byproducts. wikipedia.org For further purification, adsorption chromatography is a valuable technique. A patent describes the use of a specialized adsorbent composed of resin and graphene oxide to purify hexachlorobutadiene, followed by vacuum distillation. google.com

The characterization of the final product is essential to confirm its identity and, crucially, its isotopic purity. The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the purified compound from any remaining impurities. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compound. For ¹³C₄-HCBD, the molecular ion peak will be shifted by +4 mass units compared to the unlabeled compound. The isotopic distribution of the molecular ion cluster will confirm the high enrichment of ¹³C. A predicted GC-MS spectrum for unlabeled hexachlorobutadiene is available in public databases. hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful tool for confirming the presence and position of the carbon-13 labels. In the case of ¹³C₄-HCBD, all four carbon signals will be observable and will exhibit coupling to each other, providing definitive structural confirmation. ¹H-NMR spectroscopy will confirm the absence of any hydrogen atoms in the final product.

Table 3: Analytical Techniques for Characterization

| Technique | Information Obtained | Expected Results for ¹³C₄-HCBD |

| Gas Chromatography (GC) | Purity and retention time | A single, sharp peak for the purified compound. |

| Mass Spectrometry (MS) | Molecular weight and isotopic enrichment | Molecular ion peak at m/z corresponding to C₄Cl₆ with all carbons as ¹³C. Isotopic pattern will confirm high ¹³C enrichment. |

| ¹³C-NMR Spectroscopy | Carbon skeleton and isotopic labeling | Four distinct signals corresponding to the four carbon atoms, with ¹³C-¹³C coupling. |

| ¹H-NMR Spectroscopy | Presence of protons | Absence of signals, confirming complete chlorination. |

Scale-Up Considerations for Research and Analytical Standards Production

The production of ¹³C₄-Hexachloro-1,3-butadiene on a larger scale, for instance, to supply multiple research laboratories or for commercial sale as an analytical standard, requires careful consideration of several factors. While the principles of the synthesis remain the same, the practical execution of the process changes significantly.

A primary consideration is the cost and availability of the ¹³C-labeled starting materials. While ¹³C₂-acetylene and ¹³C₄-1,4-butanediol are available, their cost is substantial, making efficient use of these materials paramount. The synthesis of isotopically labeled compounds on a larger scale often necessitates a more robust and optimized process to maximize yield and minimize waste. rug.nl

The management of the highly exothermic chlorination reaction is another critical aspect of scale-up. What can be managed in a laboratory flask with external cooling may require a more sophisticated reactor design, such as a continuous flow reactor, to ensure adequate heat transfer and prevent runaway reactions.

Finally, the purification process must also be scalable. Large-scale fractional distillation and preparative chromatography equipment would be required to handle larger quantities of the crude product. The entire process, from synthesis to purification, must be conducted with stringent safety protocols due to the hazardous nature of the chemicals involved.

Advanced Analytical Chemistry Utilizing Hexachloro 1,3 Butadiene 13c4

Application of ¹³C₄-Hexachloro-1,3-butadiene as an Internal Standard

The use of isotopically labeled standards is a cornerstone of modern quantitative analysis, offering a way to correct for sample matrix effects and variations in analytical procedures. ¹³C₄-Hexachloro-1,3-butadiene is an ideal internal standard for the analysis of its unlabeled counterpart, HCBD.

Isotopic Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of chemical substances. wikipedia.org It involves the addition of a known amount of an isotopically enriched standard, such as ¹³C₄-HCBD, to a sample containing the native analyte (HCBD). wikipedia.org The mixture is then analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte, the original concentration of the native compound in the sample can be determined with high precision. wikipedia.org

This technique effectively minimizes uncertainties that can arise during sample preparation and analysis, such as incomplete extraction or derivatization, and fluctuations in instrument response. wikipedia.org For gas chromatography analyses, isotopic dilution can reduce measurement uncertainty from 5% to as low as 1%. wikipedia.org In mass spectrometry, the precision of the isotopic ratio measurement can be better than 0.25%. wikipedia.org

Method Development and Validation in Complex Environmental Matrices

The development and validation of analytical methods for detecting HCBD in complex environmental matrices like soil, sediment, water, and biological tissues present significant challenges. These matrices often contain a multitude of interfering compounds that can complicate accurate quantification. The use of ¹³C₄-HCBD as an internal standard is critical in overcoming these challenges.

Methods for determining HCBD in various foods, including spinach, eggs, fish, and milk, have been developed by modifying the AOAC official method for organochlorine pesticide residues. nih.gov These methods involve extraction with acetonitrile, partitioning with petroleum ether for fatty foods, and cleanup on a Florisil column before analysis by gas-liquid chromatography with an electron capture detector. nih.gov Interlaboratory studies of these methods have shown average recoveries of HCBD greater than 90%. nih.gov

Chromatographic Separation Techniques for Isomeric and Congeneric Analysis

The separation and detection of HCBD and its potential isomers or co-eluting congeners from complex mixtures require sophisticated chromatographic and spectrometric techniques.

Gas Chromatography (GC) Parameters and Column Selection

Gas chromatography is the primary technique for the separation of volatile and semi-volatile organic compounds like HCBD. restek.comsigmaaldrich.com The choice of GC column and operating parameters is crucial for achieving the desired separation.

For the analysis of HCBD, non-polar capillary columns such as DB-5 or equivalent are commonly used. nist.gov The NIST WebBook provides several examples of GC methods for HCBD, detailing column types, active phases, and temperature programs. nist.gov For instance, a DB-5 capillary column with a specific temperature program can be used to achieve separation. nist.gov The retention time of HCBD is a key parameter for its identification. In one method, the retention time for HCBD was 2.0 minutes. epa.gov

Table 1: Examples of GC Parameters for Hexachloro-1,3-butadiene (B139673) Analysis

| Parameter | Value | Reference |

| Column Type | Capillary | nist.gov |

| Active Phase | DB-5 | nist.gov |

| Temperature Program | 60°C for 2.8 min, then 3 K/min to 180°C | nist.gov |

| Carrier Gas | Helium | nist.gov |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Detection

Following separation by GC, mass spectrometry is employed for detection and quantification. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of HCBD by determining its elemental composition. Tandem Mass Spectrometry (MS/MS) offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, further reducing the impact of matrix interferences.

The electron ionization mass spectrum of HCBD shows characteristic fragment ions that can be used for its identification and quantification. nist.gov The use of ¹³C₄-HCBD as an internal standard in conjunction with GC-MS or GC-MS/MS allows for the most reliable and accurate quantification of HCBD in challenging samples.

Quality Assurance and Quality Control Protocols for Trace Analysis

Ensuring the reliability of analytical data at trace levels requires stringent quality assurance (QA) and quality control (QC) protocols. For HCBD analysis, this includes the use of method blanks, laboratory control samples, matrix spikes, and surrogate standards.

¹³C₄-HCBD can be used as a surrogate standard, which is added to every sample before extraction to monitor the efficiency of the entire analytical process for each individual sample. Its recovery provides a measure of the method's performance for that specific sample matrix.

Regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), often specify the use of isotopically labeled standards for the analysis of persistent organic pollutants. These methods outline specific QC criteria for parameters like standard recoveries, calibration linearity, and method detection limits. For example, a method for determining HCBD in rat blood reported recoveries ranging from 85.4% to 122.3%, with a mean recovery of 101.0%. epa.gov The detector response for both HCBD and the internal standard was linear over a wide concentration range. epa.gov

Calibration Curve Generation and Linearity Assessment

In the analysis of Hexachlorobutadiene, ¹³C₄-HCBD is introduced into samples at a known concentration before any extraction or clean-up steps. dioxin20xx.org This allows for the establishment of a calibration curve based on the relative response of the native HCBD to the ¹³C₄-labeled internal standard.

Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is the primary instrumental technique employed. dioxin20xx.orgchrom-china.com The instruments are operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve high sensitivity and selectivity. dioxin20xx.orgchrom-china.com For instance, in GC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both the native HCBD and the ¹³C₄-HCBD internal standard. dioxin20xx.org

A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of native HCBD and a constant concentration of ¹³C₄-HCBD. The curve plots the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. The linearity of this curve is a critical measure of the method's performance over a specific concentration range. A high coefficient of determination (R²) for the calibration curve indicates a strong linear relationship and the suitability of the method for quantitative analysis.

Table 1: Example of Monitored Ions for HCBD and ¹³C₄-HCBD in GC-MS Analysis

| Compound | Ion Type | m/z (mass-to-charge ratio) |

|---|---|---|

| Hexachloro-1,3-butadiene (Native) | Quantification Ion | 225 |

| Hexachloro-1,3-butadiene (Native) | Qualification Ion | 223, 260 |

| Hexachloro-1,3-butadiene (¹³C₄) | Internal Standard Ion | 227, 264 |

Data derived from typical mass spectrometric fragmentation of HCBD. Qualification ions are used for identity confirmation, while the quantification ion is used for measurement. The ¹³C₄-labeled standard has a higher mass due to the four ¹³C atoms. chrom-china.com

Detection and Quantification Limits in Environmental Samples

The use of ¹³C₄-HCBD as an internal standard allows for the determination of very low detection and quantification limits in complex environmental samples. The method's sensitivity is crucial for monitoring this persistent organic pollutant (POP) at environmentally relevant concentrations.

The limit of detection (LOD) and limit of quantification (LOQ) are dependent on the sample matrix, the specific sample preparation techniques, and the instrumentation used. For instance, methods for analyzing air samples can achieve detection limits in the nanogram to picogram per cubic meter range. chrom-china.com

Table 2: Reported Detection Limits for Hexachlorobutadiene Analysis in Various Matrices

| Sample Matrix | Analytical Method | Limit of Detection (LOD) |

|---|---|---|

| Air | Thermal Desorption GC/MS | ng/m³ scale |

| Air (Passive Sampling) | Sorbent-Impregnated PUF PAS | 0.03 pg/m³ |

| Water | Not Specified | 0.1 µg/L (Maximum Tolerated Level) |

| Blood | GC-MS | 0.5 ng/L |

| Urine | GC-MS | 1 ng/L |

These detection limits are achieved in methods where ¹³C₄-HCBD is suitable as an internal standard to ensure accuracy at such low levels. dioxin20xx.orgchrom-china.comnih.gov

Sample Preparation Techniques for Hexachloro-1,3-butadiene (¹³C₄) Measurement

Effective sample preparation is paramount for the accurate measurement of HCBD, and the addition of ¹³C₄-HCBD at the initial stage is a key step in this process. dioxin20xx.org The preparation aims to isolate and concentrate the analyte from the sample matrix while removing interfering substances.

Extraction Methodologies from Solid and Liquid Media

The choice of extraction method depends on the physical state of the sample matrix.

Liquid Samples (e.g., Water): For aqueous samples, several extraction techniques are employed. To prevent biological degradation of the analyte, samples may be preserved with hydrochloric acid or copper sulfate (B86663) upon collection. chrom-china.com

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning HCBD from the water sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE is a preferred method as it allows for simultaneous extraction, purification, and concentration. chrom-china.com Various sorbent materials can be used, with Strata-X and Envi-Carb cartridges showing higher recoveries (63-64%) compared to Envi-disk, Oasis HLB, and Strata-C18 cartridges (31-46%). chrom-china.com

Purge and Trap: This technique is suitable for volatile compounds like HCBD and involves purging the analyte from the water sample with an inert gas and trapping it on a sorbent material before analysis. chrom-china.com

Solid Samples (e.g., Soil, Sediment, Fish Tissue): Solid samples require more rigorous pretreatment due to their complexity. This often includes freeze-drying, grinding, and sieving before extraction. dioxin20xx.orgchrom-china.com

Soxhlet Extraction: A classic method that provides exhaustive extraction but is time-consuming and requires large volumes of organic solvents. chrom-china.com

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of the analyte into a solvent. For example, using dichloromethane (B109758) as the solvent for fly ash samples has yielded acceptable recoveries of 64.0-69.4%. chrom-china.com

Matrix Digestion: For biological samples like fish tissue, a digestion step using strong acid (e.g., 37% hydrochloric acid) can be employed to break down the matrix before solvent extraction with a mixture like dichloromethane/n-hexane. dioxin20xx.org

Clean-Up and Derivatization Procedures

Following extraction, particularly from solid samples, a clean-up step is essential to remove co-extracted matrix components that could interfere with GC-MS analysis. chrom-china.com

Clean-Up: Column chromatography is the most common clean-up technique. The extract is passed through a column packed with one or more adsorbent materials. chrom-china.com

Florisil: Often used for cleaning up extracts for organochlorine pesticide analysis. dioxin20xx.org In the analysis of fish extracts, a glass column filled with 4g of Florisil is used, and the analyte is eluted with n-hexane. dioxin20xx.org

Silica (B1680970) Gel and Alumina (B75360): These materials are also frequently used. Multilayer columns containing a combination of florisil, silica gel, acid-treated silica gel, and alumina can be employed to enhance the removal of interfering substances. chrom-china.com

Derivatization: Hexachloro-1,3-butadiene is a volatile compound that can be directly analyzed by gas chromatography. Therefore, derivatization, a process of chemically modifying a compound to make it more suitable for analysis, is generally not necessary for HCBD.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation | Role/Context |

|---|---|---|

| Hexachloro-1,3-butadiene | HCBD | Analyte |

| Hexachloro-1,3-butadiene (¹³C₄) | ¹³C₄-HCBD | Internal Standard |

| Hydrochloric Acid | HCl | Sample Preservative, Matrix Digestion |

| Copper Sulfate | Sample Preservative | |

| Dichloromethane | Extraction Solvent | |

| n-Hexane | Extraction and Elution Solvent | |

| Florisil | Clean-up Adsorbent | |

| Silica Gel | Clean-up Adsorbent | |

| Alumina | Clean-up Adsorbent | |

| Carbon Tetrachloride | ||

| Trichloroethylene |

Biogeochemical Cycling and Metabolic Transformation of Hexachloro 1,3 Butadiene in Environmental Systems

Isotopic Tracing for the Elucidation of Environmental Metabolic Pathways

Stable isotope probing (SIP) is a robust technique that allows researchers to trace the path of specific compounds through microbial communities and environmental systems. hw.ac.uknih.gov By using a substrate enriched with a stable isotope, such as ¹³C, scientists can identify the organisms that metabolize the compound and the resulting degradation products. hw.ac.uknih.gov In the context of HCBD, using ¹³C₄-labeled HCBD enables the direct tracking of the carbon atoms from the parent molecule into microbial biomass and metabolic byproducts.

The biotransformation of HCBD can lead to a variety of intermediate and terminal compounds. In model systems, particularly under anaerobic conditions, HCBD has been shown to undergo reductive dechlorination. nih.gov The use of ¹³C₄-HCBD in such systems would allow for the unambiguous identification of metabolites, even at low concentrations, by tracking the ¹³C label.

Under anaerobic conditions, the stepwise dechlorination of HCBD produces a series of less-chlorinated butadienes. nih.gov While specific studies utilizing ¹³C₄-HCBD are limited, the expected labeled metabolites can be inferred from known degradation pathways.

Table 1: Potential ¹³C-Labeled Metabolites from the Anaerobic Degradation of Hexachloro-1,3-butadiene (B139673) (¹³C₄)

| Precursor Compound | Potential ¹³C-Labeled Metabolite |

| Hexachloro-1,3-butadiene (¹³C₄) | Pentachloro-1,3-butadiene (¹³C₄) |

| Pentachloro-1,3-butadiene (¹³C₄) | Tetrachloro-1,3-butadiene (¹³C₄) |

| Tetrachloro-1,3-butadiene (¹³C₄) | Trichloro-1,3-butadiene (¹³C₄) |

| Trichloro-1,3-butadiene (¹³C₄) | Dichloro-1,3-butadiene (¹³C₄) |

| Dichloro-1,3-butadiene (¹³C₄) | Monochloro-1,3-butadiene (¹³C₄) |

This table is illustrative of the expected degradation products based on known anaerobic pathways. The ¹³C₄ label would be retained in the butadiene backbone of these metabolites.

In aerobic organisms, such as mammals, HCBD metabolism is known to proceed via conjugation with glutathione (B108866), a process primarily occurring in the liver. nih.govnih.gov This leads to the formation of nephrotoxic metabolites. nih.govnih.gov Isotopic tracing with ¹³C₄-HCBD in such model systems would be invaluable for confirming these pathways and potentially identifying novel, minor metabolites.

In complex environmental matrices like soil and water, identifying the specific microorganisms responsible for the degradation of a pollutant is challenging. Stable Isotope Probing (SIP) with ¹³C₄-HCBD provides a direct link between metabolic function and microbial identity. nih.govhw.ac.uk

The general workflow for a SIP study in soil or water contaminated with HCBD would involve:

Incubating the environmental sample (soil slurry or water) with ¹³C₄-HCBD.

Allowing time for the microorganisms to metabolize the labeled compound and incorporate the ¹³C into their biomass (e.g., DNA, RNA, proteins, and lipids).

Extracting these biomarkers from the sample.

Separating the ¹³C-labeled ("heavy") biomarkers from the unlabeled (¹²C) ones, typically using density gradient ultracentrifugation. nih.gov

Analyzing the ¹³C-labeled biomarkers using molecular techniques (e.g., sequencing of 16S rRNA genes) to identify the active degraders.

This approach has been successfully applied to other hydrocarbons to elucidate the key microbial players in their degradation under various redox conditions. nih.gov For HCBD, this would allow for the identification of specific bacterial or fungal species capable of its biotransformation in different environmental settings.

Bioaccumulation Mechanisms in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the net uptake of a chemical from the environment by an organism. It is a function of the rates of uptake, depuration (elimination), and metabolic transformation. Due to its lipophilicity, HCBD has the potential to accumulate in the tissues of organisms.

The bioaccumulation potential of a chemical in aquatic organisms is often characterized by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the organism to that in the water at steady state. The BCF can be experimentally determined through uptake and depuration kinetic studies.

In a typical experiment, organisms are exposed to a constant concentration of the chemical in the water during an uptake phase, followed by a depuration phase in clean water. The concentrations of the chemical in the organism are measured at various time points. The uptake (k₁) and depuration (k₂) rate constants are then calculated by fitting the data to kinetic models. nih.gov

Table 2: Illustrative Uptake and Depuration Kinetic Parameters for a Lipophilic Compound in an Aquatic Invertebrate

| Parameter | Symbol | Value | Unit |

| Uptake Rate Constant | k₁ | 50 | L·kg⁻¹·day⁻¹ |

| Depuration Rate Constant | k₂ | 0.2 | day⁻¹ |

| Bioconcentration Factor (BCF) | BCF = k₁/k₂ | 250 | L·kg⁻¹ |

Note: This table provides illustrative data for a generic lipophilic compound. Specific kinetic data for HCBD in various species would need to be determined experimentally.

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. The tendency of a chemical to biomagnify, or increase in concentration at successively higher trophic levels, is a key concern for apex predators. This is assessed by calculating a Trophic Magnification Factor (TMF). A TMF greater than 1 indicates biomagnification, while a TMF less than 1 suggests trophic dilution.

While HCBD is lipophilic and bioaccumulates, some evidence suggests it does not significantly biomagnify in food chains. ethz.ch This could be due to metabolic transformation within organisms, which can reduce the concentration of the parent compound available for transfer to the next trophic level.

The TMF is determined by measuring the concentration of the chemical and the stable nitrogen isotope ratio (δ¹⁵N, an indicator of trophic level) in a range of organisms from a food web. The TMF is the slope of the regression of log-transformed chemical concentration against δ¹⁵N.

Studies on other halogenated compounds, such as hexabromocyclododecane (HBCD), have shown that TMFs can vary between different ecosystems (e.g., terrestrial vs. aquatic). rsc.org Similar comprehensive studies using ¹³C₄-HCBD would provide definitive data on its trophic transfer dynamics and biomagnification potential in various food webs.

Assessment of Metabolic Fluxes Using Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of in vivo metabolic reactions. ethz.chmdpi.com ¹³C-MFA, which uses ¹³C-labeled substrates, is the gold standard for accurately determining the flux distribution in the central carbon metabolism of a cell or organism. mdpi.comshimadzu.com

The core principle of ¹³C-MFA involves:

Introducing a ¹³C-labeled substrate (like ¹³C₄-HCBD) into a biological system at a metabolic steady state.

The labeled substrate is metabolized, and the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of ¹³C isotopes in these metabolites (isotopomer distribution) is measured, typically using mass spectrometry or NMR spectroscopy.

A computational model of the metabolic network is used to simulate the expected isotopomer distributions for a given set of metabolic fluxes.

By fitting the simulated distributions to the experimentally measured ones, the intracellular metabolic fluxes can be quantified. shimadzu.com

While ¹³C-MFA has been extensively used to study the metabolism of primary carbon sources like glucose and glutamine, its application to xenobiotics like HCBD is an emerging area. nih.govnih.gov Applying ¹³C-MFA with ¹³C₄-HCBD to a microbial culture capable of its degradation could, for example, quantify the flux of carbon from HCBD into different metabolic pathways, such as the tricarboxylic acid (TCA) cycle or biomass precursors. This would provide unprecedented quantitative insight into the metabolic rewiring that occurs in response to this pollutant and could help optimize bioremediation strategies. mdpi.com

Carbon Flow Analysis in Environmental Exposure Scenarios

Hexachloro-1,3-butadiene is a recalcitrant environmental contaminant known to persist in anaerobic environments such as sediments. researchgate.net The primary biogeochemical process affecting HCBD in these settings is microbial reductive dechlorination. researchgate.net This process involves the sequential removal of chlorine atoms, which leads to the formation of less chlorinated, and sometimes more mobile, butadiene isomers. researchgate.netscience.gov Studies using enrichment cultures from contaminated estuarine sediments have demonstrated that under methanogenic conditions, HCBD is dechlorinated to various trichloro-, dichloro-, and monochloro-1,3-butadiene isomers. researchgate.netscience.gov The presence of organic matter, which can serve as an electron donor, has been shown to enhance these dechlorination rates. researchgate.net

The application of Hexachloro-1,3-butadiene (13C4) is instrumental for a definitive carbon flow analysis in these environmental systems. By introducing 13C4-HCBD into a microcosm or field setting, researchers can trace the movement of the carbon skeleton of the parent molecule. This stable isotope tracing allows for:

Quantitative Tracking: Accurately quantifying the distribution of the 13C label among the various dechlorination products. This provides a clear picture of the primary degradation pathways and the efficiency of each dechlorination step.

Identification of End Products: Following the 13C label to its ultimate fate, whether it is incorporated into microbial biomass, mineralized to 13CO2 (if subsequent aerobic degradation occurs), or sequestered in the sediment matrix.

Clarification of Microbial Roles: Determining which microbial populations are actively metabolizing the HCBD by analyzing for the presence of 13C in their cellular components.

While specific studies detailing the carbon flow of 13C4-HCBD in environmental systems are not extensively published, the known degradation products of unlabeled HCBD provide a clear framework for such an analysis.

Table 1: Anaerobic Dechlorination Products of Hexachloro-1,3-butadiene

| Compound Class | Specific Isomers Detected | Environmental Compartment |

|---|---|---|

| Trichlorobutadiene Isomers | Isomers of trichloro-1,3-butadiene | Anaerobic estuarine sediment |

| Dichlorobutadiene Isomers | Isomers of dichloro-1,3-butadiene | Anaerobic estuarine sediment |

| Monochlorobutadiene Isomers | Traces of a monochloro-1,3-butadiene isomer | Anaerobic estuarine sediment |

Integration with Metabolomics for Comprehensive Pathway Mapping

In aerobic organisms, such as mammals, the metabolic transformation of HCBD follows a distinct and toxicologically significant pathway. The primary route of metabolism is conjugation with glutathione (GSH) in the liver, a reaction that initiates a cascade of events leading to the formation of reactive intermediates. researchgate.netdokumen.pub This initial conjugate, S-(1,2,3,4,4-pentachlorobutadienyl)glutathione (PCBG), is not reactive itself but is transported to the kidney. researchgate.netdokumen.pub In the kidney, it is processed by enzymes like gamma-glutamyl transpeptidase and dipeptidases to form the corresponding cysteine S-conjugate, S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine (PCBC). researchgate.netdokumen.pub This cysteine conjugate can be further metabolized by the renal enzyme cysteine conjugate β-lyase, which cleaves the C-S bond to produce a reactive thiol that is a key contributor to the organ-specific toxicity of HCBD. researchgate.net Alternatively, the cysteine conjugate can be acetylated to form an excretable mercapturic acid. researchgate.net

The integration of stable isotope tracing using Hexachloro-1,3-butadiene (13C4) with metabolomics techniques like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is essential for unequivocally mapping this pathway. While metabolomics studies have been used to observe the biochemical fingerprints of HCBD toxicity, the use of a 13C-labeled substrate provides definitive evidence of the metabolic flow. researchgate.neteurochlor.org

This integrated approach allows researchers to:

Confirm Precursor-Product Relationships: By tracking the 13C atoms from HCBD to PCBG, then to PCBC, and subsequently to the final mercapturic acid or other downstream metabolites, the proposed pathway can be confirmed.

Discover Novel Metabolites: The distinct isotopic signature of 13C-labeled metabolites allows them to be easily distinguished from the endogenous metabolome, facilitating the discovery of previously uncharacterised transformation products.

Quantify Metabolic Flux: Isotope dilution analysis, where a known amount of 13C4-HCBD is introduced, enables the absolute quantification of the intracellular concentrations of its metabolites, providing a measure of the flux through different branches of the pathway. researchgate.net

Table 2: Key Metabolites in the Glutathione Conjugation Pathway of Hexachloro-1,3-butadiene

| Metabolite | Abbreviation | Role in Pathway |

|---|---|---|

| S-(1,2,3,4,4-pentachlorobutadienyl)glutathione | PCBG | Initial conjugate formed in the liver. dokumen.pub |

| S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine | PCBC | Formed from PCBG; a key precursor to reactive species. dokumen.pub |

| N-acetyl-S-pentachlorobuta-1,3-dienylcysteine | HCBD-NAC | Mercapturic acid; an excretable end product. pops.int |

Computational and Theoretical Chemistry Approaches for Hexachloro 1,3 Butadiene 13c4

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding, and reaction mechanisms of HCBD.

Electronic Structure and Bonding Analysis

The electronic structure of HCBD is characterized by a conjugated π-system across the four-carbon backbone, significantly influenced by the six electron-withdrawing chlorine atoms. While detailed bonding analyses for HCBD are not extensively published, the principles of molecular orbital (MO) theory for 1,3-butadiene (B125203) provide a fundamental framework. chadsprep.commasterorganicchemistry.comyoutube.com The four p-orbitals of the carbon atoms combine to form four π molecular orbitals: two bonding (π₁, π₂) and two anti-bonding (π₃, π₄). chadsprep.com In the ground state, the four π-electrons occupy the two bonding orbitals. chadsprep.com

A qualitative representation of the π molecular orbitals of a butadiene system is provided below. For HCBD, the energies and shapes of these orbitals would be perturbed by the chlorine atoms.

| Molecular Orbital | Description | Number of Nodes |

| ψ₁ | Lowest energy bonding MO | 0 |

| ψ₂ | Highest Occupied Molecular Orbital (HOMO) | 1 |

| ψ₃ | Lowest Unoccupied Molecular Orbital (LUMO) | 2 |

| ψ₄ | Highest energy anti-bonding MO | 3 |

Table 1: Qualitative Description of the π Molecular Orbitals of a 1,3-Butadiene System.

Reaction Mechanism Prediction for Environmental Transformations

Quantum chemical calculations have been pivotal in predicting the environmental transformation pathways of HCBD. The degradation of HCBD in the atmosphere is primarily initiated by reactions with oxidants such as hydroxyl radicals (•OH), chlorine atoms (•Cl), nitrate (B79036) radicals (NO₃), and ozone (O₃). eurochlor.org DFT has been used to study the mechanisms of these reactions. eurochlor.org

Studies have shown that the addition of •OH and •Cl radicals to the carbon-carbon double bonds are the most favorable initial reaction steps. eurochlor.org The subsequent reactions of the resulting intermediates can lead to the formation of various degradation products. For instance, the reaction with •OH radicals can ultimately lead to the formation of smaller chlorinated compounds and even complete mineralization to CO₂, H₂O, and HCl under certain conditions.

The calculated rate constants for the reactions of HCBD with various atmospheric oxidants at 298.15 K highlight the relative importance of different degradation pathways.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| •Cl | 4.51 x 10⁻¹³ |

| •OH | 6.33 x 10⁻¹⁶ |

| NO₃ | 1.32 x 10⁻²⁰ |

| O₃ | 5.80 x 10⁻²⁷ |

| HO₂ | 4.33 x 10⁻²⁹ |

Table 2: Calculated Rate Constants for the Reaction of HCBD with Atmospheric Oxidants at 298.15 K. eurochlor.org

These theoretical predictions are crucial for understanding the atmospheric lifetime and long-range transport potential of HCBD.

Molecular Dynamics Simulations of Interfacial Interactions

Adsorption Behavior on Environmental Surfaces

The high hydrophobicity of HCBD, indicated by its high octanol-water partition coefficient (log Kow), suggests a strong tendency to partition from water to organic phases and adsorb onto surfaces. MD simulations of other organic contaminants have shown that adsorption to soil organic matter (SOM) is a key process governing their environmental distribution. nih.govnih.gov Quantum chemical calculations on the interaction of hexachlorobenzene (B1673134) (HCB), a structurally similar compound, with model SOM components have shown that binding is strongest with alkylated aromatic, phenolic, and lignin-like structures. nih.gov It is reasonable to infer that HCBD would exhibit similar preferential adsorption to these hydrophobic moieties within the complex matrix of SOM. The primary driving force for this adsorption is the hydrophobic effect, with dispersion forces also playing a significant role.

Transport Across Biological Membranes

The transport of HCBD across biological membranes is a critical step in its bioaccumulation and toxicity. MD simulations of small molecules permeating lipid bilayers have provided valuable insights into this process. nih.govnih.gov The high lipophilicity of HCBD suggests that it can readily partition into the hydrophobic core of lipid membranes. MD simulations can model the free energy profile of a molecule as it traverses the membrane, identifying the rate-limiting steps and calculating permeability coefficients. For a molecule like HCBD, it is expected that the main barrier to transport would be the polar headgroup region of the lipid bilayer, while it would be relatively stable within the hydrophobic acyl chain region. The size and shape of the molecule also influence its diffusion within the membrane. nih.gov

Environmental Fate Modeling and Predictive Simulations

Environmental fate models are essential for predicting the distribution, persistence, and potential for long-range transport of chemicals like HCBD. These models often utilize physicochemical properties and reaction rate constants, some of which can be derived from computational methods.

Fugacity-based models, such as the Mackay-type models, are commonly used to predict the environmental partitioning of chemicals. wikipedia.orgunipd.it A Level I Mackay model calculation for HCBD indicates that at equilibrium, it would predominantly partition into the air compartment (97.8%), with smaller amounts in soil (1.0%), sediment (1.0%), and water (0.2%). eurochlor.org However, a Level III non-equilibrium model suggests that HCBD tends to remain in the compartment into which it is released, indicating that equilibrium is not readily achieved in the environment. eurochlor.org

Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the environmental properties and toxicological endpoints of chemicals based on their molecular structure. For a compound like HCBD, QSARs could be developed to predict properties such as its degradation rate, bioaccumulation factor, and toxicity, based on descriptors derived from its calculated electronic and structural properties. qsartoolbox.org For instance, the binding energy of hexachlorobenzene with soil organic matter has been correlated with properties like polarizability and partial atomic charges using a QSAR approach. nih.gov

The table below summarizes some of the key physicochemical properties of HCBD that are used as inputs for environmental fate models.

| Property | Value | Reference |

| Molecular Weight | 260.76 g/mol | wikipedia.org |

| Boiling Point | 210-220 °C | wikipedia.org |

| Melting Point | -22 to -19 °C | wikipedia.org |

| Water Solubility | Insoluble | wikipedia.org |

| Vapor Pressure | 0.2 mmHg (20 °C) | wikipedia.org |

Table 3: Physicochemical Properties of Hexachloro-1,3-butadiene (B139673).

Multimedia Environmental Fate Models for HCBD Distribution

Multimedia environmental fate models are crucial computational tools for understanding the distribution and long-term behavior of chemicals in the environment. uninsubria.itresearchgate.net These models, often based on the fugacity concept, divide the environment into a series of interconnected compartments, such as air, water, soil, and sediment, to simulate the movement and transformation of substances. uninsubria.itcefic-lri.org For a persistent organic pollutant (POP) like Hexachloro-1,3-butadiene (HCBD), these models are instrumental in predicting its partitioning and persistence in various environmental media. researchgate.neteurochlor.org

The fundamental principle of these models involves mass balance calculations that account for a chemical's properties and the characteristics of the environmental compartments. uninsubria.it Key chemical properties influencing the outcome of these models include water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc). eurochlor.org Environmental fate models can range from simple, non-spatial models (like Level I, II, and III Mackay-type models) to more complex, spatially-resolved models that consider advection and dispersion processes. uninsubria.itcefic-lri.org

Several multimedia models are available to predict the environmental fate of chemicals, including:

SimpleBox: A model that simulates the fate of chemicals between well-mixed "boxes" representing air, water, sediment, and soil on various spatial scales. cefic-lri.org

CalTOX: This model is used to assess the potential dose of a chemical, which can then be used to determine human toxicity potential. researchgate.net

Berkeley-Trent (BETR) models: These are regionally segmented multimedia contaminant fate models based on the fugacity concept. researchgate.net

The distribution of HCBD in the environment is largely governed by its physicochemical properties. Its poor water solubility, high vapor pressure, and high log Kow and log Koc values are determinant factors in its environmental behavior. eurochlor.org These properties suggest that HCBD will readily partition from water to air and sorb to organic matter in soil and sediment. eurochlor.orgmdpi.com In fact, it is estimated that a significant portion of HCBD released into the environment is emitted to the air or water. eurochlor.org

Table 1: Physicochemical Properties of Hexachloro-1,3-butadiene Relevant to Environmental Fate Modeling

| Property | Value | Reference |

| Molecular Formula | C4Cl6 | nist.gov |

| Molecular Weight | 260.761 g/mol | nist.gov |

| Water Solubility | Poorly soluble | eurochlor.org |

| Vapor Pressure | 0.2 mmHg (20 °C) | wikipedia.org |

| Log Kow | 4.8 | nih.gov |

| Henry's Law Constant | 1.03 x 10-2 atm-cu m/mole @ 20 °C | nih.gov |

Studies have shown that HCBD is frequently detected in various environmental media, including water and soil. researchgate.net For instance, in rapidly developing economic regions, HCBD has been found in natural water, drinking water, and soil, with higher concentrations often observed in industrial areas. nih.govresearchgate.net Multimedia environmental fate models can help to explain these observed distributions by simulating the transport and partitioning of HCBD from its primary sources, which include byproducts from the production of chlorinated hydrocarbons and wastewater treatment plants. nih.govresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the chemical structure of a substance with its physicochemical properties, environmental fate, or biological activity. nih.gov These models are particularly valuable in environmental science for predicting the properties of chemicals for which experimental data may be limited or unavailable. nih.gov For a compound like HCBD, QSAR can be employed to estimate key environmental parameters that are essential inputs for multimedia environmental fate models.

The fundamental principle of QSAR is that the properties of a chemical are a function of its molecular structure. By analyzing a dataset of compounds with known properties, a mathematical model can be developed to predict the properties of other chemicals based on their structural descriptors. These descriptors can include constitutional, topological, geometrical, and electronic attributes of the molecule.

For environmental applications, QSAR models are used to predict a range of parameters, including:

Partition coefficients (e.g., log Kow): This parameter is crucial for assessing a chemical's hydrophobicity and its tendency to bioaccumulate. nih.gov

Water solubility: This property influences a chemical's mobility in aquatic environments. mdpi.com

Vapor pressure: This is important for determining a chemical's volatility and its potential for atmospheric transport. wikipedia.org

Adsorption coefficients (e.g., Koc): These are used to predict the extent to which a chemical will sorb to soil and sediment. eurochlor.org

Degradation rates (half-lives): QSAR can provide estimates of how long a chemical will persist in different environmental compartments. researchgate.net

While experimental data for many of HCBD's properties are available, QSAR models can be used to validate these data or to estimate parameters for which experimental determination is difficult or costly. The development of open-source QSAR models has made these predictive tools more accessible for a wide range of chemicals. nih.gov

Table 2: Environmental Parameters of Hexachloro-1,3-butadiene

| Parameter | Value/Description | Reference |

| Log Kow (Octanol-Water Partition Coefficient) | 4.8 | nih.gov |

| Persistence | Considered a persistent organic pollutant. researchgate.net May persist in air until degraded by OH radicals or deposited. eurochlor.org | researchgate.neteurochlor.org |

| Bioaccumulation Potential | Likely to bio-accumulate but does not biomagnify in the food chain. | eurochlor.org |

| Primary Environmental Compartments of Concern | Air, water, soil, sediment. | uninsubria.iteurochlor.org |

The use of QSAR-derived parameters in environmental fate models allows for a more comprehensive risk assessment of chemicals like HCBD, especially when experimental data are scarce. nih.gov By providing a means to estimate key environmental parameters, QSAR models play a vital role in the computational and theoretical assessment of a chemical's environmental behavior.

Future Research Trajectories for Hexachloro 1,3 Butadiene 13c4 Studies

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

While current methods for detecting Hexachloro-1,3-butadiene (B139673) (HCBD) are effective, the pursuit of lower detection limits and higher specificity remains a critical research frontier. Future advancements in analytical chemistry are expected to provide more powerful tools for tracing HCBD in various environmental matrices. The use of Hexachloro-1,3-butadiene (13C4) as an internal standard will be integral to the validation and application of these emergent techniques.

Comprehensive two-dimensional gas chromatography (GC×GC) is a promising avenue for future research. chromatographyonline.com This technique offers superior separation capabilities compared to conventional GC, which is crucial for resolving co-eluting compounds in complex environmental samples. chromatographyonline.com The development of GC×GC methods tailored for HCBD analysis could reveal previously undetected isomers or transformation products.

Furthermore, high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), presents another significant area for development. acs.org The exceptional mass accuracy of FT-ICR-MS allows for the unambiguous identification of molecular formulas, which is invaluable for characterizing novel HCBD degradation products. acs.org The application of such advanced mass spectrometry techniques will enable a more detailed investigation of HCBD's environmental fate.

The table below summarizes potential future analytical techniques for HCBD analysis.

| Analytical Technique | Potential Advantage for HCBD (13C4) Studies | Relevant Research Area |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Enhanced separation of isomers and complex matrix components. chromatographyonline.com | Environmental sample analysis, Metabolomics. |

| High-Resolution Mass Spectrometry (e.g., FT-ICR-MS) | Unambiguous identification of novel transformation products. acs.org | Degradation pathway studies, Environmental forensics. |

| High-Resolution Inductively Coupled Plasma Mass Spectrometry (HR-ICP-MS) | Highly sensitive determination of halogenated compounds. researchwithrutgers.com | Trace element analysis, Environmental monitoring. |

Exploration of Previously Uncharacterized Environmental Transformation Pathways

Our current understanding of HCBD's environmental transformation is largely focused on known processes like photodegradation and certain aerobic and anaerobic biodegradation pathways. nih.govresearchgate.net However, the full spectrum of its environmental fate, particularly under diverse and fluctuating environmental conditions, remains to be fully elucidated. Future research should aim to uncover these uncharacterized transformation pathways.

A key area of investigation will be the identification of novel microbial consortia and enzymes capable of degrading HCBD. While some studies have pointed to the potential for microbial dehalogenation, the specific organisms and the biochemical mechanisms involved are not well understood. researchgate.neteurochlor.org Research in this area could lead to the development of more effective bioremediation strategies for HCBD-contaminated sites.

Furthermore, the role of abiotic degradation processes beyond simple photolysis warrants deeper investigation. This includes exploring reactions with other environmental oxidants and reductants, as well as the potential for surface-catalyzed reactions on minerals and particulate matter. Understanding these pathways is crucial for accurately modeling the persistence and transport of HCBD in the environment.

Advancements in Isotopic Tracing for Complex Biogeochemical Systems

The availability of Hexachloro-1,3-butadiene (13C4) opens up significant opportunities for advanced isotopic tracing studies. Stable Isotope Probing (SIP) is a powerful technique that can definitively link the degradation of a contaminant to specific microbial populations. microbe.comnih.gov By introducing 13C-labeled HCBD into a system, researchers can trace the incorporation of the 13C label into microbial biomass (e.g., phospholipid fatty acids or DNA) and metabolic byproducts like CO2. microbe.comnih.gov

Future research should focus on applying SIP to more complex and environmentally relevant systems, such as intact soil cores, sediment-water interfaces, and simulated wetland environments. This will provide a more realistic picture of the key microbial players and degradation kinetics under in-situ conditions. researchgate.net Combining SIP with other advanced techniques, such as metagenomics and metaproteomics, will offer a comprehensive view of the functional microbial ecology of HCBD degradation.

Moreover, compound-specific isotope analysis (CSIA) can be used to track the degradation of HCBD in the field by measuring shifts in the isotopic composition of the remaining contaminant. acs.org While CSIA typically focuses on natural isotopic abundances, the controlled release of 13C-labeled HCBD in microcosm studies can provide more detailed insights into degradation mechanisms and rates.

Refined Computational Models for Environmental Behavior Prediction

Computational models are indispensable tools for predicting the environmental fate, transport, and potential risks of persistent organic pollutants like HCBD. defra.gov.ukharvard.edu However, the accuracy of these models is contingent on the quality of the input data and the sophistication of the underlying algorithms. Future research should focus on refining these models by incorporating more detailed and empirically validated parameters.

Quantitative Structure-Activity Relationship (QSAR) models, which predict the properties and behavior of chemicals based on their molecular structure, can be improved by incorporating a wider range of descriptors and leveraging machine learning algorithms. mdpi.com These enhanced QSAR models can provide more accurate predictions of HCBD's partitioning behavior, bioaccumulation potential, and toxicity.

Fate and transport models, which simulate the movement and transformation of chemicals in the environment, can be made more robust by integrating data from advanced analytical and isotopic tracing studies. researchgate.net For example, data on newly discovered transformation pathways and their kinetics can be used to improve the predictive power of these models. The development of multi-compartment models that consider the dynamic exchange of HCBD between air, water, soil, and biota will be crucial for a holistic environmental risk assessment.

Cross-Disciplinary Integration of Environmental Chemistry, Biology, and Data Science

Addressing the complex environmental challenges posed by HCBD requires a departure from siloed research approaches. The future of HCBD research lies in the seamless integration of environmental chemistry, biology, and data science. acs.orgmdpi.com This cross-disciplinary approach will enable a more comprehensive understanding of the intricate interactions between HCBD and the environment.

The vast datasets generated by high-throughput analytical techniques and omics technologies (genomics, transcriptomics, proteomics, metabolomics) require sophisticated data science approaches for their analysis and interpretation. frontiersin.orgnumberanalytics.com Machine learning algorithms can be employed to identify patterns and correlations in these large datasets, leading to new hypotheses about HCBD's modes of action and environmental impacts. acs.org

Integrating data from laboratory experiments, field monitoring, and computational models within a unified framework will provide a more holistic and predictive understanding of HCBD's environmental behavior. ncsu.edu This integrated approach will be essential for developing effective, evidence-based strategies for the management and remediation of HCBD contamination.

Q & A

What are the recommended analytical methods for detecting Hexachloro-1,3-butadiene (13C4) in environmental samples?

Classification: Basic

Answer:

Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is the gold standard for quantifying HCBD-13C4 in environmental matrices. For air sampling, Chromosorb 101 traps at 3 L/min efficiently capture HCBD vapors, achieving a detection limit of 28 ng/m³ . In liquid or solid samples, isotope-labeled internal standards (e.g., HCBD-13C4 in acetone or isooctane) minimize matrix effects. Pre-concentration via Dean-Stark distillation or solid-phase extraction (SPE) with hexane/acetone elution is critical for trace-level analysis. Ensure cold storage (0–6°C) to prevent volatilization .

What microbial degradation pathways are observed for HCBD in aerobic environments?

Classification: Basic

Answer:

Aerobic degradation of HCBD is limited due to its high chlorination, but partial oxidation via hydroxyl radicals (•OH) can occur. Experimental setups using soil slurries or activated sludge should monitor intermediates like pentachlorobutadienol and tetrachlorobutenes via LC-MS/MS. Reductive dechlorination is minimal under aerobic conditions; instead, cometabolic pathways with methane monooxygenase-producing bacteria (e.g., Methylosinus trichosporium) show promise .

How can reductive dechlorination of HCBD in methanogenic cultures be optimized for bioremediation?

Classification: Advanced

Answer:

Enrichment cultures with Rhine sediment or anaerobic sludge under methanogenic conditions (20°C, pH 7.0–7.5) achieve >99% HCBD conversion to (E,E)-1,2,3,4-tetrachlorobutadiene. Key parameters:

- Electron donors: Acetate or hydrogen enhances dechlorination rates.

- Electron shuttles: Anthraquinone-2,6-disulfonate (AQDS) accelerates electron transfer .

- Monitoring: Track Cl⁻ release via ion chromatography and quantify intermediates (e.g., trichlorobutenes) with GC-ECD. Contradictions in dechlorination efficiency across studies often arise from sediment organic carbon content or competing electron acceptors (e.g., sulfate) .

What experimental designs resolve contradictions in HCBD’s environmental half-life across aquatic systems?

Classification: Advanced

Answer:

HCBD half-lives vary from 3–30 days (rivers) to 30–300 days (lakes/groundwater) due to redox conditions. To reconcile discrepancies:

- Controlled microcosms: Simulate redox gradients (oxic/anoxic layers) using sediment-water columns.

- Isotope tracing: Use 13C4-labeled HCBD to distinguish biotic vs. abiotic degradation via compound-specific isotope analysis (CSIA).

- Kinetic modeling: Apply pseudo-first-order decay constants adjusted for dissolved oxygen, microbial biomass, and organic matter .

What safety protocols are critical when handling HCBD in laboratory settings?

Classification: Basic

Answer:

- Regulatory compliance: Submit confirmation letters per chemical substance laws (e.g., Japan’s Act on Chemical Substances) for possession .

- Containment: Use fume hoods and sealed vials to prevent volatilization. Store at 0–6°C in amber glass to avoid photodegradation .

- Disposal: Incinerate at >1,200°C with scrubbers for HCl abatement. Document waste streams per EPA guidelines .

How do atmospheric oxidants influence HCBD reaction kinetics, and what are the implications for environmental modeling?

Classification: Advanced

Answer:

OH radicals dominate atmospheric HCBD degradation, with a rate constant of ~1.5×10⁻¹³ cm³/molecule/sec. Experimental setups involve smog chambers with OH precursors (NOx/UV) and GC-MS quantification of products like trichloroacetyl chloride. Discrepancies in field vs. lab-derived half-lives (e.g., 14 days vs. model-predicted 7 days) highlight the need for region-specific OH concentration data in tropospheric models .

What methodologies elucidate HCBD nephrotoxicity mechanisms in mammalian models?

Classification: Advanced

Answer:

- In vivo models: Administer HCBD (10–50 mg/kg) to rats via oral gavage. Monitor renal biomarkers (BUN, creatinine) and glutathione depletion over 72 hrs .

- Tissue analysis: Use MALDI-TOF imaging to map HCBD adducts in kidney cortices. LC-MS/MS quantifies S-conjugates (e.g., HCBD-glutathione) linked to proximal tubule necrosis .

- Protection studies: Co-administer anethol dithiolthione (ADT) to assess glutathione-mediated detoxification pathways .

How do temporal trends in environmental HCBD concentrations inform regulatory monitoring?

Classification: Advanced

Answer:

Long-term datasets (e.g., U.S. NATTS program) show fluctuating HCBD detections (e.g., 0% in 2000–2004 vs. 22% in 2005). To validate trends:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.